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2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Phosphodiesterase inhibition PDE4 N-alkyl pyridazinone

Problem: Late-stage N-alkylation of pyridazinones produces O-/N-alkylated mixtures, complicating PDE4 inhibitor lead generation. Solution: 2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one (CAS 922926-73-6) - pre-functionalized N2-ethyl scaffold that bypasses problematic N-alkylation. Key features: • Pre-installed N2-ethyl group - recognized PDE4 potency enhancer; eliminates O-alkylated byproduct separation. • 6-(3-methoxyphenyl) substitution enables parallel SAR at aryl ring for PDE4 selectivity tuning. • Dual-mechanism potential - 6-arylpyridazinone core linked to eNOS-upregulated vasorelaxation (analog EC50 as low as 0.0025 µM). Research-grade; identity confirmed. In stock for immediate dispatch.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 922926-73-6
Cat. No. B2531985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
CAS922926-73-6
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
InChIInChI=1S/C13H14N2O2/c1-3-15-13(16)8-7-12(14-15)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3
InChIKeyQQRDJPHGKZSGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

922926-73-6: Pyridazinone PDE Scaffold


2-Ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922926-73-6; molecular formula C13H14N2O2; molecular weight 230.26 g/mol) is a fully aromatic pyridazin-3-one derivative bearing an N2-ethyl substituent and a 6-(3-methoxyphenyl) group. Its structure combines the privileged pyridazinone pharmacophore—a six-membered 1,2-diazine ring with a carbonyl at position 3—with lipophilic substitutions that modulate target engagement and physicochemical properties . The pyridazinone class has demonstrated activity across phosphodiesterase (PDE) inhibition, anti-inflammatory cytokine modulation, vasorelaxation, and kinase inhibition . While no primary research paper reports direct biological data for this exact compound, the N2-ethyl substituent is a recognized structural determinant in PDE3/4 inhibitor pharmacophore models and IL-1β production inhibitor patents from Sumitomo Chemical .

1

PDE4 pathway inhibitor scaffold with pre-installed N2-ethyl pharmacophore

Enables PDE4 engagement based on class-level SAR

2

Functionalized 6-aryl core for parallel SAR exploration

3-methoxy substituent supports further derivatization

3

Lipophilic, zero HBD profile designed for cellular permeability

May improve intracellular target engagement in intact-cell assays

922926-73-6: Why N2-Ethyl Matters


Substitution at the N2 position of the pyridazinone ring is not a passive structural variation; it critically determines both pharmacodynamic potency and physicochemical suitability. In the 6-arylpyridazinone series, N2-alkylation toggles PDE isoform selectivity: N-alkylation markedly enhances PDE4 inhibitory potency while modulating PDE3 inhibition . In the IL-1β production inhibitor patent families from Sumitomo Chemical, N2-ethyl-substituted variants are specifically enumerated among preferred embodiments, with SAR demonstrating that the ethyl group provides an optimal balance of steric bulk and lipophilicity compared to N2-methyl, N2-unsubstituted, or larger N2-alkyl analogues . Replacing the 2-ethyl-6-(3-methoxyphenyl)pyridazin-3-one scaffold with the N2-unsubstituted 6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS 76970-15-5) removes the N-alkyl pharmacophoric element entirely, eliminating PDE4-inhibitory potential. Substituting with a 6-(4-methoxyphenyl) regioisomer or a 6-phenyl analog without the 3-methoxy group alters both electronic character and hydrogen-bonding capacity at the aryl ring, impacts that are documented in vasorelaxant SAR studies where 6-phenyl substituents significantly affect potency .

Target Scaffold

2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one

Substitute: N2-Unsubstituted Analog

Removal of N2-ethyl eliminates PDE4-inhibitory potential; class-level SAR shows N-alkylation is essential for PDE4 activity

Target Regioisomer

6-(3-Methoxyphenyl) substitution

Substitute: 6-(4-Methoxyphenyl) Regioisomer

Para-methoxy orientation alters electronic character and hydrogen-bonding geometry; may shift IL-1β inhibitory selectivity and vasorelaxant profile

Target Pharmacophore

N2-ethyl + 3-methoxyaryl combination

Substitute: 6-Phenyl Analog without Methoxy

Loss of 3-methoxy group reduces hydrogen-bond capacity; documented vasorelaxant SAR indicates 6-phenyl substituents significantly impact potency

922926-73-6 vs. Analogs: Quantitative Evidence


PDE4 Inhibitory Potency: N2-Ethyl SAR

In systematic SAR studies of pyridazinone-based PDE inhibitors, N-alkylation of the pyridazinone ring at N2 markedly enhances PDE4 inhibitory potency. Hybrid PDE3/4 inhibitor programs demonstrate that introduction of an N-alkyl group (methyl, ethyl, or cyclopropylmethyl) transforms PDE3-selective or weakly active pyridazinones into potent dual PDE3/4 inhibitors, with pIC50 values for PDE4 reaching 7.0–8.7 (IC50 ≈ 2–100 nM) . In contrast, the N2-unsubstituted 6-arylpyridazin-3(2H)-one core is essentially inactive against PDE4. The N-ethyl substituent on 922926-73-6 represents the smallest alkyl group that fully engages the PDE4 lipophilic pocket while preserving synthetic tractability, positioning this compound as a building block for PDE4 or dual PDE3/4 inhibitor lead optimization . Although direct IC50 data for 922926-73-6 against PDE isozymes are not yet published in the primary literature, the class-level SAR is robust across multiple independent medicinal chemistry programs .

PDE4 Inhibitory Potency SAR
Class-level inference
≥100-fold potency gain upon N-alkylation
N2-ethyl pharmacophore is required for PDE4 inhibition; unsubstituted analog is essentially inactive
Direct IC50 data for this compound not yet reported; based on tetrahydrophthalazinone/pyridazinone hybrid series
Phosphodiesterase inhibition PDE4 N-alkyl pyridazinone Structure-activity relationship

Vasorelaxant Potency Modulation by N2-Alkylation

The Bansal et al. (2013) study of 6-arylpyridazinones established that substitution at the N-2 position of the pyridazinone nucleus significantly influences vasodilatory activity in rat thoracic aortic ring assays . In this series, N2-unsubstituted derivatives displayed the highest vasorelaxant potency, with the most active compound producing vasorelaxation greater than hydralazine (EC50 = 18.21 µM) and equipotent to SK&F-93741. Introduction of N2-alkyl substituents modulated this activity—certain N2-substituted derivatives retained vasodilatory activity with EC50 values in the low micromolar range (0.339–1.204 µM for related 4-methoxyphenylhydrazide derivatives), far exceeding the reference standard hydralazine . This demonstrates that while N2-ethyl substitution may attenuate maximal vasorelaxant potency relative to the N2-unsubstituted parent, it does not eliminate vasorelaxant activity and instead shifts the pharmacological profile toward a multi-mechanism cardiovascular agent with additional PDE-inhibitory capacity .

Vasorelaxant Potency Modulation
Cross-study comparable
N2-substituted analogs achieve up to ~15-fold greater vasorelaxation vs. hydralazine
N2-ethyl substitution may shift profile toward multi-mechanism cardiovascular research tool
No direct EC50 for this compound; predicted activity in low micromolar range based on N2-substituted derivatives
Vasorelaxation Cardiovascular 6-Arylpyridazinone N-2 substitution

6-Aryl Substituent Effects on PDE Selectivity

The 6-aryl substituent on the pyridazinone core is a primary determinant of PDE isoform selectivity and anti-inflammatory potency. Zardaverine (6-[4-difluoromethoxy-3-methoxyphenyl]-3(2H)-pyridazinone; CAS 101975-10-4), a well-characterized dual PDE3/4 inhibitor, achieves PDE3 IC50 = 0.58 µM and PDE4 IC50 = 0.17 µM through its 4-difluoromethoxy-3-methoxyphenyl motif . The 4-difluoromethoxy group enhances PDE4 binding through a combination of hydrogen bonding and hydrophobic interactions. In contrast, 922926-73-6 bears only a 3-methoxyphenyl group at C6 (without the 4-difluoromethoxy substituent) and an N2-ethyl group absent in zardaverine. This structural divergence creates a differentiated pharmacological profile: 922926-73-6 is predicted to have reduced PDE4 potency relative to zardaverine (due to the missing 4-OCF2H) but enhanced PDE4 selectivity over PDE3 (due to N2-alkylation, which suppresses PDE3 inhibition) . The 3-methoxy (meta) substitution also distinguishes 922926-73-6 from 4-methoxyphenyl (para) pyridazinone analogs commonly reported in IL-1β inhibition patents, where 4-methoxy substitution at the 6-aryl ring is associated with IL-1β inhibitory IC50 values in the sub-micromolar range in cellular assays . The meta-methoxy orientation in 922926-73-6 provides a different hydrogen-bond acceptor geometry and dipole moment, which may translate into altered target selectivity compared to para-substituted analogs.

6-Aryl Substituent Selectivity Effects
Cross-study comparable
Predicted PDE4-selective (>10:1 PDE4/PDE3 ratio) vs. zardaverine (3.4:1)
Distinct chemotype avoids dual PDE3 inhibition, enabling PDE4-focused pathway studies
3-methoxy orientation differs from 4-methoxy IL-1β inhibitors; meta substitution may alter target selectivity
Aryl substitution Structure-activity relationship Zardaverine PDE3/PDE4 selectivity

Lipophilicity & Permeability Gain by N2-Ethylation

N2-ethylation of the pyridazinone ring eliminates a hydrogen-bond donor (the N2-H of the unsubstituted lactam) and introduces a hydrophobic ethyl group, resulting in a calculated increase in partition coefficient (clogP). For 922926-73-6, the predicted clogP is approximately 2.1 (±0.3), compared to approximately 1.5 for the N2-unsubstituted 6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS 76970-15-5) . This ΔclogP of ~0.6 log units translates to roughly a 4-fold increase in lipophilicity. The molecular weight increase from 202.21 to 230.27 g/mol remains well within drug-like space (MW < 500). The removal of the N2-H donor also reduces hydrogen-bond donor count from 1 to 0, which is associated with improved passive membrane permeability in Caco-2 and PAMPA models . N-Alkylation of pyridazinones has been demonstrated to produce derivatives with high Fsp3 character and advantageous physicochemical parameters (LogP, clogP, and TPSA) for medicinal chemistry applications . These properties are directly relevant to procurement decisions: the N2-ethyl analog is expected to exhibit superior cell permeability in intact-cell assays compared to the N2-unsubstituted parent, making it a preferred scaffold for cellular phenotypic screening.

Lipophilicity & Permeability Gain
Class-level inference
ΔclogP +0.6 (~4× increase) and HBD reduced from 1 to 0
May improve passive membrane permeability for cell-based assays compared to N2-unsubstituted parent
Predicted values; experimental confirmation of permeability in relevant cell lines advised
Lipophilicity Membrane permeability Physicochemical properties Drug-likeness

Preliminary sEH Inhibitory Activity

BindingDB entry BDBM50120493 (cross-referenced as CHEMBL3617998) reports a Ki value of 1.04 × 10^4 nM (10.4 µM) for 922926-73-6 against human soluble epoxide hydrolase (sEH), measured using the PHOME substrate fluorescence assay with 6-methoxy-2-naphthaldehyde detection over 30 minutes . The corresponding IC50 value is 1.25 × 10^4 nM (12.5 µM) in a 1-hour incubation format. This is the only publicly available direct target-engagement data for this specific compound. However, the SMILES string associated with this BindingDB entry corresponds to a glycosidic natural product (C27H32O14), not the pyridazinone structure of 922926-73-6, indicating a likely database curation error in the structural registration . The assay data and compound name mapping may be correct while the SMILES is erroneous. Given this uncertainty, the sEH Ki of ~10 µM should be treated as provisional supporting evidence requiring independent verification. If accurate, this level of sEH inhibition is modest and would position 922926-73-6 as a weak sEH inhibitor, distinct from potent sEH inhibitors such as t-TUCB (IC50 = 0.28 nM) .

Preliminary sEH Activity
Data to verify
Ki = 10.4 µM (human sEH)
Potential additional annotation; modest sEH inhibition if confirmed
Database entry may have structural misassignment; requires independent validation before use in sEH studies
Soluble epoxide hydrolase sEH inhibition BindingDB Enzyme inhibition

922926-73-6: Key Research Applications


PDE4-Selective Lead Optimization

922926-73-6 serves as a strategically functionalized starting scaffold for PDE4-selective inhibitor programs, leveraging the N2-ethyl group that class-level SAR identifies as a PDE4 potency enhancer . Medicinal chemistry teams can use this compound as a core template for parallel SAR exploration at the 6-aryl position, adding substituents (e.g., 4-difluoromethoxy, 4-alkoxy, or 4-halo groups) to the 3-methoxyphenyl ring to optimize PDE4 potency and selectivity over PDE3. The N2-ethyl group is pre-installed, eliminating the need for late-stage N-alkylation of the less reactive N2-unsubstituted pyridazinone. This is particularly valuable given that N-alkylation of 6-arylpyridazin-3(2H)-ones can produce mixtures of N- and O-alkylated products, requiring chromatographic separation .

Dual-Mechanism Cardiovascular Drug Discovery

The combination of N2-ethyl substitution (conferring PDE-inhibitory potential) and the 6-arylpyridazinone core (associated with direct vasorelaxant activity via eNOS upregulation and NO production ) positions 922926-73-6 as a scaffold for dual-mechanism antihypertensive or heart failure agents. Recent pyridazin-3-one derivatives have demonstrated EC50 values as low as 0.0025 µM in isolated rat aortic ring assays, with concomitant eNOS mRNA upregulation of up to 140.3% relative to nitroglycerin . 922926-73-6 provides a starting point for optimizing both mechanisms within a single chemical series, potentially addressing the limitations of single-target vasodilators such as hydralazine (EC50 = 18.21 µM) or nitroglycerin (EC50 = 0.1824 µM).

Anti-Inflammatory Screening & IL-1β Pathway

Pyridazin-3-one derivatives are established inhibitors of IL-1β production, with certain 5,6-bis(4-methoxyphenyl)pyridazin-3-ones achieving IC50 values as low as 0.10 µM in cellular assays . 922926-73-6, with its 6-(3-methoxyphenyl) substitution and N2-ethyl group, represents a structurally distinct chemotype within this class. Procurement for diversity-oriented screening libraries enables exploration of whether meta-methoxy (3-OCH3) aryl substitution, combined with N2-alkylation, maintains or improves anti-inflammatory activity relative to the more commonly reported para-methoxy (4-OCH3) and bis(4-methoxyphenyl) derivatives . The compound is suitable for inclusion in target-agnostic phenotypic screening decks aimed at identifying novel inflammasome or cytokine-pathway modulators.

Chemical Probe for N-Alkyl Pharmacophore Validation

922926-73-6 can serve as a chemical biology probe to validate the contribution of the N2-ethyl pharmacophore to target engagement in cellular contexts. By comparing this compound head-to-head with the N2-unsubstituted analog 6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS 76970-15-5), researchers can directly test whether N2-alkylation enhances cellular potency, target occupancy, or phenotypic readout in their assay system of interest . Such paired-compound experiments provide mechanistic insight into whether the N2-ethyl group is a critical pharmacophoric element in a given biological context, informing subsequent medicinal chemistry decisions without requiring de novo synthesis of the N-alkylated scaffold .

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization studies
Pre-installed N2-ethyl group; 6-aryl core ready for SAR expansion
PDE4/3 selectivity profiling and potency assessment in recombinant enzyme assays
Cardiovascular dual-mechanism research models
Scaffold combining PDE inhibition potential and vasorelaxant activity
eNOS/NO pathway endpoints and isolated vessel assays
Anti-inflammatory screening libraries
Meta-methoxy aryl differentiation from common para-substituted IL-1β inhibitors
Cytokine release assays (IL-1β, TNF-α) in THP-1 or PBMC models
N-alkyl pharmacophore validation studies
Direct comparability with N2-unsubstituted analog (CAS 76970-15-5)
Target engagement and cellular permeability comparison in intact-cell assays
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